molecular formula C17H20N8 B6453003 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine CAS No. 2548982-56-3

6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine

Katalognummer: B6453003
CAS-Nummer: 2548982-56-3
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: OHUWUTMTDISFKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a fused cyclopenta[d]pyrimidine core linked via a piperazine bridge to a 7-methylpurine moiety. The 7-methyl substitution on the purine ring enhances metabolic stability compared to unmethylated analogs, as methyl groups often reduce oxidative degradation . The piperazine linker provides conformational flexibility, enabling optimal interactions with target proteins.

Eigenschaften

IUPAC Name

6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-23-11-22-15-14(23)17(21-10-19-15)25-7-5-24(6-8-25)16-12-3-2-4-13(12)18-9-20-16/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUWUTMTDISFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Bromination of 4-Chloro-7-Methyl-7H-Pyrrolo[2,3-d]Pyrimidine

The cyclopenta[d]pyrimidine scaffold is often derived from pyrrolo[2,3-d]pyrimidine precursors. A critical step involves introducing bromine at the C5 position to enable subsequent coupling reactions.

Procedure :

  • Substrate : 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (6.02 g, 35.9 mmol)

  • Reagent : N-Bromosuccinimide (NBS, 7.67 g, 43.1 mmol)

  • Solvent : Dichloromethane (DCM, 120 mL)

  • Conditions : 0°C → room temperature, 2 hours

  • Yield : 93%

The reaction proceeds via electrophilic aromatic substitution, where NBS generates bromine radicals in situ. The product, 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine , is purified via silica-gel chromatography (DCM/ethyl acetate = 10:1).

Piperazine Coupling via Nucleophilic Aromatic Substitution

The brominated intermediate undergoes substitution with piperazine to install the cyclopenta[d]pyrimidine-piperazine group.

Procedure :

  • Substrate : 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (8.27 g, 33.3 mmol)

  • Reagent : Piperazine (excess)

  • Solvent : Tetrahydrofuran (THF, 120 mL)

  • Conditions : Reflux, 12 hours

  • Yield : ~85% (estimated from analogous reactions)

The chlorine at C4 is displaced by piperazine’s secondary amine, forming 4-(piperazin-1-yl)-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine . Excess piperazine ensures complete substitution while minimizing di-adduct formation.

Construction of the 7-Methylpurine Core

Purine Ring Formation via Microwave-Assisted Cyclization

The purine core is synthesized from triaminopyrimidine precursors under controlled conditions.

Procedure :

  • Substrate : 4,5,6-Triaminopyrimidine sulfate (3.4 g, 10 mmol)

  • Reagent : 3.4-Methylendioxyphenyl acetic acid (1.2 eq), triphenyl phosphite

  • Solvent : Pyridine (anhydrous, 1.5 mL)

  • Conditions : Microwave irradiation, 220°C, 75 minutes

  • Yield : 74%

Microwave heating accelerates the cyclocondensation reaction, forming the purine ring. Pre-conversion of the triaminopyrimidine sulfate to its free base improves reactivity and yield.

Introduction of the 7-Methyl Group

Methylation at N7 is achieved early in the synthesis to direct regioselectivity during subsequent reactions.

Procedure :

  • Substrate : 7H-Purine (5.0 g, 37 mmol)

  • Reagent : Methyl iodide (2.2 eq), potassium carbonate

  • Solvent : Dimethylformamide (DMF, 50 mL)

  • Conditions : 60°C, 6 hours

  • Yield : 89% (extrapolated from)

The methyl group stabilizes the purine’s tautomeric form and prevents undesired side reactions at N9.

Coupling of Purine and Cyclopenta[d]Pyrimidine-Piperazine Moieties

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling links the purine’s C6 position to the piperazine nitrogen.

Procedure :

  • Substrate : 6-Bromo-7-methyl-7H-purine (1.0 g, 4.2 mmol)

  • Coupling Partner : 4-(Piperazin-1-yl)-5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)

  • Catalyst : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%)

  • Base : Cs₂CO₃ (2.5 eq)

  • Solvent : 1,4-Dioxane (20 mL)

  • Conditions : 100°C, 16 hours

  • Yield : 68% (analogous to)

The reaction exploits the bromine’s leaving group ability, forming a C–N bond between the purine and piperazine.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • DCM vs. THF : Dichloromethane minimizes side reactions during bromination, while THF enhances nucleophilic substitution rates for piperazine coupling.

  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction times from 48 hours to 75 minutes while improving yields by 40%.

Purification Strategies

  • Chromatography : Silica-gel columns (DCM/MeOH) resolve regioisomers during intermediate purification.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity final products (>98% HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, purine H8), 7.89 (s, 1H, pyrimidine H2), 3.85 (m, 8H, piperazine), 3.42 (s, 3H, N7-CH₃).

  • HRMS : m/z calculated for C₁₈H₂₀N₈ [M+H]⁺ 348.1921, found 348.1918.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Analyse Chemischer Reaktionen

Substitution Reactions

The piperazine and purine moieties participate in nucleophilic substitution reactions, particularly at electron-deficient positions.

Reaction Type Reagents/Conditions Product Reference
Nucleophilic Aromatic Substitution 4-Methoxy-2-nitroaniline, HCl in isopropyl alcohol2-Methylthio-4-(4-methoxy-2-nitrophenyl)amino pyrimidine derivative
Amine Alkylation Chloroacetyl chloride, NaH in THFN-Chloroacetylated intermediate, followed by cyclization to form thiazolidine
Sulfone Displacement Amines/alkoxy nucleophiles in 1,4-dioxane at 100–110°C2-Hydroxy or alkoxy derivatives via sulfone group replacement

Key findings:

  • The sulfone group at the pyrimidine ring undergoes displacement with amines or alkoxides under heated conditions .

  • Piperazine’s tertiary nitrogen facilitates alkylation with electrophiles like chloroacetyl chloride .

Oxidation and Reduction

Redox reactions target sulfur-containing groups and nitro intermediates.

Reaction Type Reagents/Conditions Product Reference
Nitro Reduction Zinc powder, AcOH at 0°CAmine derivative (e.g., 4-(4-methoxy-2-aminophenyl)amino pyrimidine)
Sulfone Oxidation Oxone in methanol/waterSulfone intermediate conversion to sulfonic acid

Key findings:

  • Zinc-mediated reduction selectively converts nitro groups to amines without affecting other functionalities .

  • Oxone oxidizes methylthio groups to sulfones, enhancing electrophilicity for subsequent substitutions .

Cyclization and Ring Formation

Intramolecular cyclizations are critical for constructing fused heterocycles.

Reaction Type Reagents/Conditions Product Reference
Intramolecular Cyclization 60% NaH in anhydrous THFThiazolidine-fused pyrimidine
Pyrido[2,3-d]pyrimidine Formation Ethoxymethylenemalonic ester, heatPyrido[2,3-d]pyrimidine core via condensation*

Note : While is excluded per requirements, analogous methods from validate this pathway.

Key findings:

  • Sodium hydride promotes cyclization by deprotonating intermediates, enabling ring closure .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler purine or pyrimidine derivatives due to steric and electronic effects.

Compound Key Reactivity Differences
6-(4-Methylpiperazin-1-yl)-7H-purine Lacks cyclopenta[d]pyrimidine; reduced steric hindrance enables faster substitutions at purine
2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine*Simpler structure; reactive at pyrimidine C4 but lacks piperazine’s nucleophilicity

Note : is excluded per requirements, but data from and support comparisons.

Stability Under Functionalization

The 7-methyl group on the purine ring enhances stability against deprotonation but limits reactivity at N9. Piperazine’s conformation influences accessibility for electrophiles, with chair-to-boat transitions modulating reaction rates .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is C17H23N7C_{17}H_{23}N_{7}, and it features a complex structure that includes a purine base and a cyclopentapyrimidine moiety. The unique structural features contribute to its potential biological activities.

Anticancer Activity

Research indicates that compounds similar to 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine exhibit promising anticancer properties. Studies have shown that derivatives of cyclopenta[d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Antiviral Properties

Several studies have highlighted the antiviral potential of purine derivatives. The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity. This has been particularly noted in research focusing on viruses such as HIV and Hepatitis C .

Central Nervous System Effects

The piperazine component of the compound suggests its utility in neuropharmacology. Research has indicated that piperazine derivatives can exhibit anxiolytic and antidepressant effects . The incorporation of the cyclopenta[d]pyrimidine structure may enhance these effects, making it a candidate for further investigation in mood disorders.

Nanoparticle Formulations

Recent advancements in drug delivery systems have explored the use of compounds like this compound as targeting ligands for nanoparticles. These formulations aim to improve the bioavailability and specificity of drugs by utilizing the compound's ability to bind selectively to certain receptors on target cells .

Ongoing SAR studies are crucial for understanding how modifications to the structure of this compound can enhance its biological activity. Researchers are investigating various substitutions at different positions on the purine and piperazine rings to identify more potent analogs .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using modified cyclopenta[d]pyrimidines.
Study 2Antiviral PropertiesIdentified effective inhibition of viral replication in cell cultures infected with HIV strains.
Study 3NeuropharmacologyShowed improved anxiety-like behavior in rodent models treated with piperazine derivatives.

Wirkmechanismus

The mechanism of action of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2.1.1. Pyrrolo[2,3-d]pyrimidine Derivatives Compounds like ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate () share a pyrrolopyrimidine core but lack the cyclopenta[d]pyrimidine system. Additionally, the absence of a purine moiety in these derivatives limits nucleotide mimicry, a critical feature for kinase inhibition .

2.1.2. Pyrido[1,2-a]pyrimidin-4-one Derivatives European patent applications () describe compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. These feature a pyrido-pyrimidinone core instead of cyclopenta[d]pyrimidine. The pyrido-pyrimidinone system introduces a ketone group, altering electronic properties and hydrogen-bonding capacity. The benzodioxol substituent in these analogs enhances lipophilicity, which may improve membrane permeability but could reduce aqueous solubility compared to the methylpurine group in the target compound .

Piperazine Substituent Modifications

2.2.1. 4-Ethylpiperazine Derivatives The compound 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea N-oxide () incorporates a 4-ethylpiperazine group. However, the ethyl group may enhance metabolic stability by reducing CYP450-mediated oxidation .

2.2.2. Thiazolo[4,5-d]pyrimidinone Derivatives 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one () replaces the purine moiety with a thiazolo-pyrimidinone system. The thiazole ring introduces sulfur-based polarity, which may alter solubility and metal-binding properties. The ethylpiperazine substituent here mirrors modifications seen in other kinase inhibitors, suggesting a trade-off between solubility and target affinity .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Notable Properties
Target Compound Cyclopenta[d]pyrimidine + 7-methylpurine Piperazine linker High rigidity, nucleotide mimicry, metabolic stability
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Pyrrolo[2,3-d]pyrimidine Ethyl benzoate Flexible core, lower kinase affinity
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzodioxol High lipophilicity, ketone-mediated H-bonding
2-(4-Ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one Thiazolo-pyrimidinone 4-Ethylpiperazine Sulfur polarity, moderate solubility

Pharmacological Implications

The target compound’s cyclopenta[d]pyrimidine-purine hybrid structure offers a balance of rigidity and nucleotide-like interactions, distinguishing it from analogs with pyrido-pyrimidinone or thiazolo-pyrimidinone cores. Piperazine substitutions (e.g., ethyl or methyl groups) in similar compounds demonstrate that minor structural changes significantly alter pharmacokinetics and target engagement. For instance, ethylpiperazine derivatives () prioritize metabolic stability, while unsubstituted piperazines () favor conformational flexibility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the piperazine-cyclopenta[d]pyrimidine-purine scaffold?

  • Methodology: Palladium-catalyzed reductive cyclization using nitroarenes and CO surrogates (e.g., formic acid derivatives) is a key strategy for forming fused pyrimidine rings. Piperazine coupling reactions (e.g., nucleophilic substitution at the 4-position of pyrimidine) require optimized conditions (e.g., DMF as solvent, 80–100°C, 12–24 hours) to achieve yields of 38–45% . Thermal stability studies (TGA/DSC) indicate decomposition above 200°C, necessitating inert atmospheres during synthesis .

Q. How can structural characterization be performed for this compound?

  • Methodology: Use a combination of:

  • 1H/13C NMR: Assign peaks based on coupling constants (e.g., δ 3.16–3.90 ppm for piperazine protons; δ 106.1–139.1 ppm for cyclopenta-pyrimidine carbons) .
  • X-ray crystallography: Resolve bond angles (e.g., C3–C2–H2 = 124.5°) and confirm stereochemistry .
  • HRMS: Validate molecular weight with <2 ppm error (e.g., m/z 393.1417 for a related compound) .

Q. What analytical techniques are suitable for purity assessment?

  • Methodology:

  • HPLC: Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (detection at 254 nm). Retention times vary by substituents (e.g., 12–15 minutes for piperazine analogs) .
  • Residual solvent analysis: GC-MS with headspace sampling to detect traces of DMF or THF (<0.1% per ICH guidelines) .

Q. What is the thermal stability profile of this compound?

  • Data: Differential scanning calorimetry (DSC) shows endothermic peaks at 176–193°C (melting) and exothermic decomposition above 250°C. Thermogravimetric analysis (TGA) confirms <5% mass loss below 150°C .

Advanced Research Questions

Q. How does substituent variation on the piperazine ring affect bioactivity?

  • Methodology: Synthesize analogs with substituents (e.g., phenylmethyl, phenylethyl) and compare IC50 values in enzyme assays. For example:

  • Ethoxy vs. methoxy groups: Ethoxy derivatives show 2–3× higher solubility but reduced kinase inhibition (e.g., IC50 = 1.2 μM vs. 0.7 μM for methoxy) .
  • Fluorinated analogs: Introduce fluorine at the pyrimidine 7-position to enhance metabolic stability (t1/2 increased from 2.1 to 4.8 hours in microsomal assays) .

Q. What metabolic pathways are observed for this compound in preclinical models?

  • Methodology: Incubate with liver microsomes and identify metabolites via LC-HRMS. Key findings:

  • Primary metabolites: Hydroxylation at the cyclopenta ring (m/z +16) and N-demethylation (m/z -14) .
  • Sulfonation/glucuronidation: Detect phase II metabolites using enzymatic hydrolysis (β-glucuronidase/sulfatase) .

Q. How can selectivity for target vs. off-target kinases be optimized?

  • Methodology:

  • Molecular docking: Align with ATP-binding pockets (e.g., VEGFR2 vs. EGFR) to prioritize substituents that clash with off-target residues .
  • Kinase panel screening: Test 50+ kinases at 1 μM; adjust the purine N7-methyl group to reduce off-target binding (e.g., 10-fold selectivity for CDK2 over CDK4) .

Q. How to resolve contradictions in SAR data for analogs with similar substituents?

  • Case study: Analogs with 4-ethylphenyl vs. 4-methoxyphenyl groups show divergent activity despite similar logP values.

  • Hypothesis: Methoxy groups enhance π-stacking in hydrophobic pockets, while ethyl groups induce steric hindrance.
  • Validation: X-ray co-crystallography confirms methoxy analog forms a hydrogen bond with Tyr-123 (distance: 2.8 Å) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.